molecular formula C8H12D6O2 B196664 Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- CAS No. 87745-18-4

Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-

Katalognummer B196664
CAS-Nummer: 87745-18-4
Molekulargewicht: 150.25 g/mol
InChI-Schlüssel: NIJJYAXOARWZEE-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-”, also known as Valproic Acid-d6, is a deuterium-labelled form of Valproic Acid . It is a branched chain, fatty acid which is reported to potentially enhance central GABAergic neurotransmission and inhibit Na+ channels . The molecular formula is C8H10D6O2 and the molecular weight is 150.25 .


Molecular Structure Analysis

The molecular structure of “Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” is represented by the formula (CD3CH2CH2)2CHCOOH . This indicates that it is a carboxylic acid with two propyl groups attached to the central carbon atom, and all the terminal hydrogen atoms in the propyl groups and the hydrogen atoms in the carboxylic acid group are replaced by deuterium .


Physical And Chemical Properties Analysis

“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” has a molecular weight of 150.25 . It is a deuterium-labelled form of Valproic Acid, and its isotopic enrichment is 99 atom % D . The compound is stable if stored under recommended conditions .

Wissenschaftliche Forschungsanwendungen

Antiepileptic Agent

Valproic Acid (VA) has been widely used as an antiepileptic agent for several decades . The ability of VA to stop different types of epileptic seizures has been associated with increased GABAergic neurotransmission, inhibition of glutamatergic neurotransmission, and a general decrease in CNS hyperactivity by acting on ion channels .

Treatment of Bipolar Affective Disorder

VA is also used in the treatment of bipolar affective disorder . The precise mechanisms of VA’s anticonvulsant effects are still not clear, but its effects on other neurotransmitter systems, enzymes, and intracellular signaling pathways have been revealed .

Alteration of Gene Expression

In recent years, the focus of interest in valproate research has changed due to its ability to alter gene expression both by inhibiting histone deacetylases and by changing levels of DNA methylation . These new studies reveal alternative mechanisms of valproate action .

Treatment of Migraines

VA is used in the prevention and relief of migraines . It has a mild antidepressant effect and is used to treat almost all types of epilepsy, but it is most effective against absence seizures, juvenile myoclonic epilepsy, as well as against epilepsy with generalized tonic-clonic seizures .

Neuropathic Pain Management

Apart from epilepsy and bipolar disorder, VA is also marketed for the treatment of neuropathic pain . It has potential therapeutic applications in other central nervous system (CNS) disorders .

Cancer Treatment

VA has potential therapeutic applications in various cancer types . Since the discovery of its anticonvulsant activity, substantial efforts have been made to develop structural analogues and derivatives in an attempt to increase potency and decrease adverse side effects .

Wirkmechanismus

Target of Action

Valproic Acid-d6, also known as Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is significant because HDACs regulate a wide variety of functions within the organism .

Mode of Action

Valproic Acid-d6 acts as an HDAC inhibitor . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . By inhibiting HDACs, Valproic Acid-d6 increases the level of acetylation of histones, leading to a more relaxed chromatin structure. This relaxed structure is associated with an increase in gene expression .

Biochemical Pathways

Valproic Acid-d6 affects several biochemical pathways. It increases the level of γ-aminobutyric acid (GABA) in the brain by inhibiting GABA degradation, inhibiting GABA transaminase (ABAT), and reducing conversion . It also activates the Notch1 signaling pathway . Furthermore, it reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway .

Pharmacokinetics

The pharmacokinetics of Valproic Acid-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and widely distributed throughout the body . The clearance of Valproic Acid-d6 is influenced by several factors including sex, daily dose, and body weight .

Result of Action

The molecular and cellular effects of Valproic Acid-d6’s action include the induction of differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway . It also exhibits neuroprotective effects and has been shown to have anti-proliferative effects in a variety of cancer types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Valproic Acid-d6. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, individual genetic variations can influence the metabolism and therapeutic response to Valproic Acid-d6 .

Eigenschaften

IUPAC Name

5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJYAXOARWZEE-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236605
Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valproic Acid-d6

CAS RN

87745-18-4
Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87745-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87745-18-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the product of Example 87 (4.87 g, 30 mmol), 2-iodoethanol (5.16 g, 30 mmol) was added with stirring and cooling in an ice bath. The neat mixture was then heated to 100° C. in a water bath for 10 minutes, then removed from the heat and stirred for an additional 10 minutes. The reaction mixture was then dissolved in 50 ml of ether, washed with water (1×30 ml), 5% NaOH (2×30 ml), and again with water (2×30 ml). The ether layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. A light yellow liquid product was obtained in 67% yield from valproic acid (6.0 g). Silver nitrate gave a bright yellow precipitate. NMR analysis confirmed the identity of the product.
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

By means of the funnel, there were then slowly added 8 g (0.064 mol) of di-n-propyl acetonitrile prepared by the above-described method. The mixture was heated to 80°-82° C. and was kept at this temperature for 2 hours. It was then cooled to 50°-52° C. and, while this temperature was maintained by gentle external cooling, a solution of 6.2 g (0.09 mol) of sodium nitrite in 10 ml of water was introduced under vigorous stirring and by means of the funnel. When the operation of introduction had been completed, the mixture was cooled to 20° C. under a gentle stream of nitrogen and 30 ml of water was added through the funnel. Stirring was maintained for 30 minutes and then the mixture was allowed to decant for 30 minutes into a separation funnel. The organic phase was separated and the aqueous phase was extracted with 10 ml of toluene. This toluenic phase was added to the crude di-n-propyl acetic acid obtained and the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water. After decantation, the toluenic phase was eliminated and the alkali aqueous phase acidified by adding 8 g of 36% by weight hydrochloric acid. After decantation, the organic phase was collected and the aqueous phase extracted with toluene. The two organic phases were combined and three successive washing operations with 8 ml of water carried out. The toluene was distilled at atmospheric pressure and a residue weighing 9 g, representing a yield of 97% of crude di-n-propyl acetic acid was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Reactant of Route 2
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Reactant of Route 3
Reactant of Route 3
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Reactant of Route 4
Reactant of Route 4
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Reactant of Route 5
Reactant of Route 5
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Reactant of Route 6
Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.